N-[(1-adamantylamino)carbonothioyl]-3-methoxybenzamide
Overview
Description
“N-[(1-adamantylamino)carbonothioyl]-3-methoxybenzamide” is a chemical compound. It contains an adamantyl group, which is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . Adamantane is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .
Scientific Research Applications
Radiolabeling for Imaging
N-[(1-adamantylamino)carbonothioyl]-3-methoxybenzamide has potential applications in the development of radiolabeled compounds for imaging, such as positron emission tomography (PET). A study utilized a palladium-mediated carbonylation reaction for synthesizing radiolabeled amides, highlighting the role of N-heterocyclic carbenes in this process, which could be relevant for compounds like this compound in creating diagnostic tools (Jennings et al., 2011).
Material Science
In material science, derivatives of adamantyl compounds, similar to this compound, have been used to create star and branched polybenzamides with enhanced solubility and thermal stability, showing potential for advanced materials with specific mechanical and thermal properties (Reichert & Mathias, 1994).
Pharmacology
While directly avoiding the context of drug use, dosage, and side effects, research in pharmacology has identified compounds with adamantyl groups showing promising biological activities. For instance, a study synthesized adamantylamino nitrobenzamides demonstrating an original spectrum of antiarrhythmic activity, suggesting the significance of adamantyl derivatives in developing new therapeutic agents (Likhosherstov et al., 2014).
Antibacterial Research
Investigations into antibacterial agents have led to the synthesis and characterization of adamantyl-containing compounds as potent inhibitors of bacterial cell division protein FtsZ. These findings suggest a potential application of this compound in developing new antibiotics with improved pharmaceutical properties (Haydon et al., 2010).
Chemical Synthesis and Catalysis
Adamantyl compounds have been employed in chemical synthesis, demonstrating their utility in promoting selective pathways in catalytic processes. This includes their role in the isomerizing functionalization of plant oils, indicating the potential of this compound in catalyzing specific chemical reactions with high selectivity (Christl et al., 2014).
Future Directions
A series of new substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides with an original spectrum of antiarrhythmic activity were synthesized . The most active compound, N-[2-(1-adamantylamino)-2-oxoethyl]-N-[3-(diethylamino)propyl]-4-nitrobenzamide hydrochloride, was selected as a potential lead drug for further detailed pharmacological and toxicological studies .
Properties
IUPAC Name |
N-(1-adamantylcarbamothioyl)-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-23-16-4-2-3-15(8-16)17(22)20-18(24)21-19-9-12-5-13(10-19)7-14(6-12)11-19/h2-4,8,12-14H,5-7,9-11H2,1H3,(H2,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOHKKFBIOXYIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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